molecular formula C9H12N4O B5643254 5-methyl-3-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

5-methyl-3-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No. B5643254
M. Wt: 192.22 g/mol
InChI Key: IQYCOLRCULTUPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves condensation reactions and cyclization processes. For instance, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one. The synthesis in supercritical carbon dioxide as a solvent-free method has also been reported, demonstrating the versatility and efficiency of these synthetic approaches (Lahmidi et al., 2019); (Baklykov et al., 2019).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be extensively characterized using various spectroscopic techniques. X-ray single crystal diffraction (XRD) and spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy are commonly employed. DFT calculations and molecular orbital calculations at the B3LYP/6-31+G(d,p) level of theory in PCM have been used to predict geometrical parameters and spectral data, providing insights into the molecular structure and electronic properties of these compounds (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including cyclocondensation, aza-Wittig reactions, and tandem aza-Wittig and annulation reactions. These reactions are crucial for the functionalization of the triazolopyrimidine core and the introduction of various substituents, leading to a wide range of derivatives with diverse chemical properties (Luo et al., 2020).

Physical Properties Analysis

The physical properties of triazolopyrimidines, such as solubility, melting points, and crystal structures, can be significantly influenced by the nature of the substituents attached to the core structure. The analysis of Hirshfeld surfaces and ESP maps can provide further insights into the intermolecular interactions and solid-state properties of these compounds (Lahmidi et al., 2019).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on their specific structure and the functional groups they carry. Some derivatives have been found to be effective inhibitors of type I and II Janus kinases .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has shown promise in various areas of medicinal chemistry, and research into new derivatives and their potential applications is ongoing . Future directions could include the synthesis of new derivatives, investigation of their biological activity, and development of more efficient synthetic methods .

properties

IUPAC Name

5-methyl-3-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-4-12-6-10-13-8(14)5-7(2)11-9(12)13/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYCOLRCULTUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN2C1=NC(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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